

# Application Notes and Protocols for JNJ-65355394 in High-Throughput Screening Assays

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## Compound of Interest

Compound Name: JNJ-65355394

Cat. No.: B15608728

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## Introduction

**JNJ-65355394** is a potent and selective, non-saccharide inhibitor of O-GlcNAcase (OGA), a key enzyme in the O-GlcNAc signaling pathway. OGA is responsible for the removal of O-linked  $\beta$ -N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. The O-GlcNAc modification is a dynamic post-translational modification that plays a crucial role in regulating a wide range of cellular processes, including signal transduction, transcription, and protein stability. Dysregulation of O-GlcNAc cycling has been implicated in various diseases, including neurodegenerative disorders and cancer. **JNJ-65355394**, as an OGA inhibitor, serves as a valuable chemical probe for studying the functional roles of O-GlcNAcylation and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this pathway.

These application notes provide detailed protocols for utilizing **JNJ-65355394** in both biochemical and cell-based high-throughput screening assays to identify and characterize new OGA inhibitors.

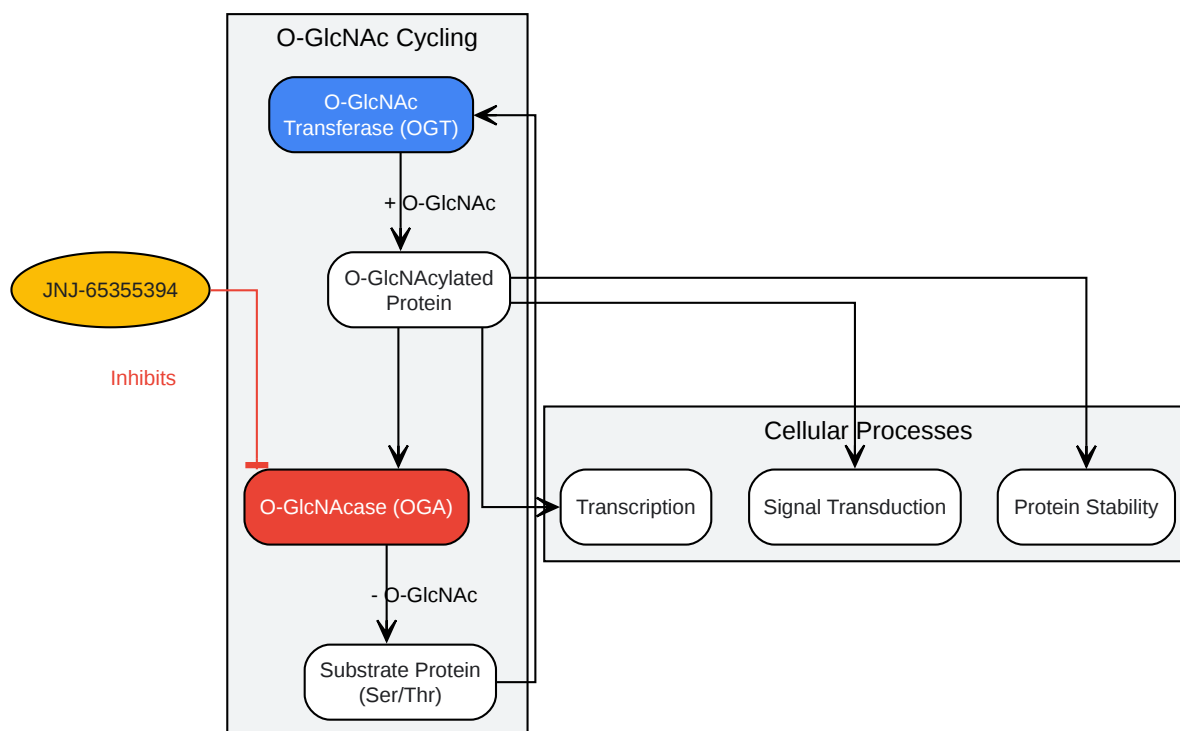
## Data Presentation

The following table summarizes the inhibitory potency of a closely related analog from the same chemical series as **JNJ-65355394**, designated as compound (+)-56, which was developed by Janssen. This data is representative of the potency expected for **JNJ-65355394**.

Compound	Assay Type	Target	IC50 (nM)
(+)-56	Biochemical	Human OGA	5
(+)-56	Cell-based	Human OGA	17

## Signaling Pathway

The O-GlcNAc signaling pathway is a dynamic post-translational modification system that modulates the function of numerous intracellular proteins. O-GlcNAc transferase (OGT) adds O-GlcNAc to proteins, while O-GlcNAcase (OGA) removes it. **JNJ-65355394** inhibits OGA, leading to an accumulation of O-GlcNAcylated proteins.



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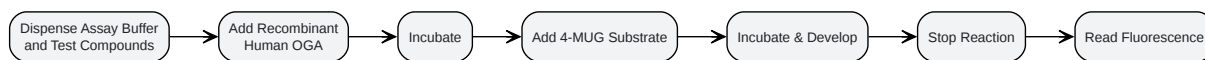
Caption: O-GlcNAc Signaling Pathway and the inhibitory action of **JNJ-65355394** on OGA.

## Experimental Protocols

### Biochemical High-Throughput Screening Assay for OGA Inhibitors

This protocol describes a fluorogenic assay to measure the enzymatic activity of recombinant human OGA, suitable for HTS. The assay is based on the cleavage of a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl- $\beta$ -D-glucosaminide (4-MUG), by OGA, which releases the fluorescent product 4-methylumbelliferone (4-MU).

Experimental Workflow:



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Caption: Workflow for the biochemical high-throughput screening assay.

#### Materials:

- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4.
- Recombinant Human OGA: Purified full-length human OGA.
- Substrate: 4-methylumbelliferyl-N-acetyl- $\beta$ -D-glucosaminide (4-MUG).
- Stop Solution: 0.5 M Glycine, pH 10.5.
- Test Compounds: **JNJ-65355394** as a positive control and other compounds for screening.
- Assay Plates: 384-well, black, flat-bottom plates.
- Plate Reader: Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.

#### Protocol:

- Compound Dispensing:
  - Prepare serial dilutions of test compounds and **JNJ-65355394** in DMSO.
  - Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well assay plate. For control wells, dispense 100 nL of DMSO.
- Enzyme Addition:
  - Prepare a solution of recombinant human OGA in assay buffer to a final concentration of 0.5 nM.

- Dispense 10  $\mu$ L of the OGA solution to all wells except the "no enzyme" control wells. Add 10  $\mu$ L of assay buffer to the "no enzyme" wells.
- Incubation with Compounds:
  - Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.
  - Incubate the plates for 30 minutes at room temperature.
- Substrate Addition:
  - Prepare a solution of 4-MUG in assay buffer to a final concentration of 100  $\mu$ M.
  - Add 10  $\mu$ L of the 4-MUG solution to all wells to initiate the enzymatic reaction.
- Enzymatic Reaction and Development:
  - Incubate the plates for 60 minutes at 37°C.
- Stopping the Reaction:
  - Add 20  $\mu$ L of stop solution to all wells.
- Fluorescence Reading:
  - Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 450 nm).
- Data Analysis:
  - Calculate the percent inhibition for each test compound concentration relative to the DMSO control (0% inhibition) and "no enzyme" control (100% inhibition).
  - Determine the IC<sub>50</sub> values by fitting the dose-response data to a four-parameter logistic equation.

## Cell-Based High-Throughput Screening Assay for OGA Inhibitors

This protocol describes a Western blot-based or high-content imaging assay to measure the accumulation of O-GlcNAcylated proteins in cells treated with OGA inhibitors.

Experimental Workflow:



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Caption: Workflow for the cell-based high-throughput screening assay.

Materials:

- Cell Line: A suitable human cell line (e.g., HEK293, SH-SY5Y).
- Cell Culture Medium: Appropriate medium for the chosen cell line.
- Test Compounds: **JNJ-65355394** as a positive control and other compounds for screening.
- Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
- Antibodies:
  - Primary Antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6).
  - Loading Control Antibody: Anti-GAPDH or Anti- $\beta$ -actin.
  - Secondary Antibody: HRP-conjugated or fluorescently-labeled secondary antibody.
- Western Blotting Reagents and Equipment.
- High-Content Imaging System (optional).

Protocol:

- Cell Seeding:

- Seed cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the experiment.
- Incubate the cells overnight to allow for attachment.
- Compound Treatment:
  - Prepare serial dilutions of test compounds and **JNJ-65355394** in cell culture medium.
  - Remove the old medium from the cells and add the medium containing the test compounds.
- Incubation:
  - Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
- Cell Lysis:
  - Wash the cells once with ice-cold PBS.
  - Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blot Analysis:
  - Normalize the protein concentrations of the lysates.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane and then incubate with the primary anti-O-GlcNAc antibody and a loading control antibody.
  - Wash the membrane and incubate with the appropriate secondary antibody.

- Develop the blot using a chemiluminescent substrate and image the bands.
- High-Content Imaging (Alternative to Western Blot):
  - After compound treatment, fix and permeabilize the cells in the plate.
  - Stain the cells with the anti-O-GlcNAc antibody and a nuclear counterstain (e.g., DAPI).
  - Acquire images using a high-content imaging system.
- Data Analysis:
  - Western Blot: Quantify the band intensities for O-GlcNAcylated proteins and normalize to the loading control.
  - High-Content Imaging: Quantify the fluorescence intensity of the O-GlcNAc signal per cell.
  - Calculate the fold-increase in O-GlcNAcylation for each test compound concentration relative to the vehicle control.
  - Determine the EC50 values by fitting the dose-response data.

## Conclusion

**JNJ-65355394** is a potent tool for the investigation of O-GlcNAc signaling. The provided protocols offer robust and reproducible methods for its use in high-throughput screening assays to identify and characterize novel inhibitors of OGA. These assays are essential for advancing our understanding of the therapeutic potential of modulating O-GlcNAcylation in various disease contexts. Careful optimization of assay conditions is recommended for specific experimental setups.

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